1-Butyl-4-iodobenzene

Catalog No.
S671643
CAS No.
20651-67-6
M.F
C10H13I
M. Wt
260.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-4-iodobenzene

CAS Number

20651-67-6

Product Name

1-Butyl-4-iodobenzene

IUPAC Name

1-butyl-4-iodobenzene

Molecular Formula

C10H13I

Molecular Weight

260.11 g/mol

InChI

InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3

InChI Key

XILRUONFYBUYIE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)I

Canonical SMILES

CCCCC1=CC=C(C=C1)I

1-Butyl-4-iodobenzene (CAS 20651-67-6) is a para-alkylated aryl halide that serves as a highly reactive electrophilic building block in transition-metal-catalyzed cross-coupling reactions. Featuring a highly polarizable carbon-iodine bond and a linear four-carbon alkyl chain, it is primarily procured as a precursor for liquid crystal (LC) mesogens, organic light-emitting diode (OLED) materials, and specialty fluorinated compounds. The n-butyl tail imparts critical lipophilicity and rotational flexibility, which lowers the melting point of downstream derivatives and promotes nematic or smectic phase formation in materials science applications. In synthetic workflows, its primary value lies in its superior oxidative addition kinetics compared to brominated or chlorinated analogs, allowing for milder reaction conditions, lower catalyst loadings, and orthogonal reactivity in polyhalogenated systems [1].

Procuring 1-butyl-4-bromobenzene as a cost-saving alternative to 1-butyl-4-iodobenzene frequently results in process failures due to the significantly higher bond dissociation energy of the C-Br bond. In copper-mediated fluorination and difluoromethylation, aryl bromides exhibit sluggish oxidative addition, leading to drastically reduced yields or requiring harsh thermal conditions that degrade sensitive functional groups [1]. Furthermore, substituting with unsubstituted iodobenzene eliminates the linear alkyl chain entirely, destroying the molecular packing required for liquid crystal mesophases and reducing the solubility of organic electronic intermediates in non-polar processing solvents. Attempting to use 1-tert-butyl-4-iodobenzene also fails in materials applications, as the bulky, branched tert-butyl group disrupts the parallel molecular alignment necessary for LC displays and alters the steric profile during sensitive catalytic couplings [2].

Orthogonal Reactivity and Superior Yield in Difluoromethylation

In copper-mediated difluoromethylation using TMSCF2H, 1-butyl-4-iodobenzene demonstrates exceptional reactivity, whereas the corresponding aryl bromides are virtually inert under identical conditions. Studies show that while the para-iodide undergoes high-yield conversion to the difluoromethylarene, aromatic bromides are fully tolerated as unreactive functional groups. This massive reactivity differential allows 1-butyl-4-iodobenzene to be used in mild, highly selective late-stage functionalizations where brominated analogs would fail to react or require forcing conditions that cause silane decomposition [1].

Evidence DimensionConversion to difluoromethylarene
Target Compound DataHigh yield (quantitative conversion)
Comparator Or BaselineAryl bromides (0% conversion; tolerated as unreactive groups)
Quantified DifferenceNear 100% difference in conversion rate
ConditionsCuI (1 equiv), CsF (3 equiv), TMSCF2H (5 equiv), NMP, 24h

Buyers synthesizing fluorinated materials or pharmaceuticals must procure the iodide to achieve viable yields under mild conditions, as the bromide is practically unreactive.

Catalytic Efficiency in Copper-Catalyzed N-Arylation

For the synthesis of N-aryl indoles—key intermediates in OLED hole-transport materials—1-butyl-4-iodobenzene significantly outperforms aryl bromides. In the CuI-catalyzed N-arylation of 2-phenylindole, 1-butyl-4-iodobenzene achieves a 94% yield. Under the exact same standard conditions, aryl bromides only manage a 62% yield. This 32% absolute increase in yield reduces raw material waste and simplifies downstream purification, making the iodide the economically superior choice for scaled-up C-N coupling [1].

Evidence DimensionIsolated yield of N-arylated product
Target Compound Data94% yield
Comparator Or BaselineAryl bromides (62% yield)
Quantified Difference32% absolute increase in product yield
Conditions10 mol% CuI, 20 mol% DMEDA, 2-phenylindole, 24h

The significantly higher yield directly translates to lower catalyst loading requirements and reduced purification costs in industrial OLED material synthesis.

Reaction Kinetics in Copper-Mediated Fluorination

The kinetic advantage of the C-I bond over the C-Br bond is starkly illustrated in copper-mediated fluorination using AgF. 1-butyl-4-iodobenzene undergoes rapid and efficient fluorination, achieving high yields (typically >74% even in the presence of radical traps). In contrast, aryl bromides under similar conditions reach less than 30% conversion and yield only 19% of the fluorinated product. This demonstrates that for direct nucleophilic or copper-mediated halogen exchange, the iodide is strictly required to overcome the activation energy barrier that stalls the bromide [1].

Evidence DimensionConversion and yield of aryl fluoride
Target Compound Data>74% yield, >93% conversion
Comparator Or BaselineAryl bromides (<30% conversion, 19% yield)
Quantified Difference55% absolute increase in yield; >60% increase in conversion
Conditions(tBuCN)2CuOTf (2 equiv), AgF (1 equiv), 140 °C

Procuring the iodide is mandatory for direct fluorination workflows, as the bromide analog fails to reach commercially viable conversion rates.

Alkyl Chain Influence on Liquid Crystal and Benzyne Precursor Properties

The linear n-butyl chain of 1-butyl-4-iodobenzene provides critical structural properties that unsubstituted iodobenzene lacks. In the synthesis of hypervalent iodine benzyne precursors and downstream LC mesogens, the n-butyl group imparts necessary lipophilicity and lowers the phase transition temperatures. Compared to iodobenzene, which yields rigid, high-melting derivatives, 1-butyl-4-iodobenzene enables the formation of nematic phases and improves the solubility of complex polycyclic aromatic hydrocarbons (PAHs) in organic solvents, which is essential for solution-processed electronic devices [1].

Evidence DimensionLipophilicity and phase behavior
Target Compound DataInduces nematic/smectic phases, high solubility
Comparator Or BaselineIodobenzene (rigid, higher melting point, poor mesogenic behavior)
Quantified DifferenceQualitative shift from crystalline solid to liquid crystal mesophase
ConditionsIncorporation into polycyclic aromatic hydrocarbons and hypervalent iodine compounds

Buyers in display technologies must select the n-butyl substituted iodide to ensure proper molecular alignment and processability of the final liquid crystal mixture.

OLED and Liquid Crystal Precursor Synthesis

The n-butyl chain is essential for fine-tuning the solubility and phase transition properties of organic electronic materials. 1-Butyl-4-iodobenzene is the premier starting material for Suzuki and Buchwald-Hartwig couplings to build hole-transport layers and nematic LC mesogens, where unsubstituted iodobenzene would fail to provide the necessary lipophilicity[1].

Orthogonal Cross-Coupling in Polyhalogenated Synthesis

Because 1-butyl-4-iodobenzene reacts readily under conditions where C-Br and C-Cl bonds are completely inert, it is the ideal procurement choice for synthesizing complex asymmetric molecules where a sequential coupling strategy is required, allowing chemists to leave bromide functional groups intact for downstream modification [2].

Late-Stage Fluorination and Difluoromethylation

In the development of fluorinated agrochemicals or specialty polymers, 1-butyl-4-iodobenzene serves as an optimal substrate for Cu-mediated fluorination and difluoromethylation, providing near-quantitative yields where cheaper bromides fail to react or require forcing conditions that degrade the molecule [3].

XLogP3

4.5

Wikipedia

1-butyl-4-iodobenzene

Dates

Last modified: 08-15-2023

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